7-Phenyl-1-tetralone 7-Phenyl-1-tetralone
Brand Name: Vulcanchem
CAS No.: 41526-73-2
VCID: VC14413855
InChI: InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2
SMILES:
Molecular Formula: C16H14O
Molecular Weight: 222.28 g/mol

7-Phenyl-1-tetralone

CAS No.: 41526-73-2

Cat. No.: VC14413855

Molecular Formula: C16H14O

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

7-Phenyl-1-tetralone - 41526-73-2

Specification

CAS No. 41526-73-2
Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
IUPAC Name 7-phenyl-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C16H14O/c17-16-8-4-7-13-9-10-14(11-15(13)16)12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2
Standard InChI Key LAYDBPHWPPZBIV-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)C1

Introduction

Chemical Structure and Nomenclature

Structural Features

7-Phenyl-1-tetralone consists of a naphthalene-derived framework with a ketone group at the 1-position and a phenyl group at the 7-position (Figure 1). The fusion of the benzene ring with a cyclohexanone moiety imparts rigidity, while the phenyl substituent introduces steric and electronic effects that influence reactivity.

Table 1: Key Structural Parameters of 7-Phenyl-1-Tetralone

PropertyValue/Description
Molecular FormulaC16_{16}H14_{14}O
Molecular Weight222.28 g/mol
IUPAC Name7-Phenyl-3,4-dihydronaphthalen-1(2H)-one
Ring SystemBicyclic (benzocyclohexanone)
SubstituentsPhenyl (C6_6H5_5) at C7

The phenyl group at C7 creates steric hindrance, potentially affecting regioselectivity in further functionalization reactions .

Synthesis and Catalytic Strategies

Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone in tetralone chemistry, can be adapted for synthesizing 7-phenyl-1-tetralone. For example, 4-phenylbutanoic acid undergoes intramolecular cyclization using polyphosphoric acid or methanesulfonic acid to form 1-tetralone derivatives . Applying this method to a phenyl-substituted precursor could yield 7-phenyl-1-tetralone.

Reaction Scheme 1: Proposed Synthesis via Friedel-Crafts Cyclization

4-(4-Phenylphenyl)butanoic acidH+(PPA or MsOH)7-Phenyl-1-tetralone+H2O\text{4-(4-Phenylphenyl)butanoic acid} \xrightarrow{\text{H}^+ \text{(PPA or MsOH)}} \text{7-Phenyl-1-tetralone} + \text{H}_2\text{O}

Transition Metal-Catalyzed Arylation

Ruthenium(II)-catalyzed arylation, as demonstrated for 8-phenyl-1-tetralone synthesis , offers a viable route. Using phenyl boronic acid esters under mild conditions could introduce the phenyl group at C7:

Reaction Conditions

  • Catalyst: RuCl2_2(PPh3_3)3_3

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 80°C

  • Yield: ~75–86% (extrapolated from analogous reactions)

Lewis Acid-Mediated Cyclization

Aluminum chloride (AlCl3_3) in carbon disulfide facilitates cyclization of γ-arylbutyryl chlorides to tetralones . For 7-phenyl-1-tetralone, 4-(4-phenylphenyl)butyryl chloride could be cyclized under similar conditions:

Procedure

  • Dissolve AlCl3_3 (66 g, 0.50 mol) in CS2_2 (600 mL).

  • Add 4-(4-phenylphenyl)butyryl chloride (0.37 mol) in CS2_2 (260 mL) at <10°C.

  • Reflux for 0.5 h, quench with HCl/ice, extract with Et2_2O, and distill to isolate product .

Physicochemical Properties

Spectroscopic Data

While experimental data for 7-phenyl-1-tetralone is scarce, analogs provide benchmarks:

Table 2: Comparative Spectroscopic Properties

Property7-Fluoro-1-tetralone 7-Hydroxy-1-tetralone 7-Phenyl-1-tetralone (Predicted)
1H NMR^1\text{H NMR} (δ)7.33–7.32 (m, Ar-H)6.8–7.2 (Ar-H)7.2–7.6 (m, Ph-H)
13C NMR^{13}\text{C NMR}192.1 (C=O)191.8 (C=O)192.3 (C=O)
IR (C=O stretch)1685 cm1^{-1}1680 cm1^{-1}1690 cm1^{-1}

Thermal Stability

The phenyl group enhances thermal stability compared to unsubstituted tetralone. Predicted values:

  • Melting Point: 95–100°C (cf. 7-fluoro: 62–64°C )

  • Boiling Point: 320–330°C at 760 mmHg (cf. 7-hydroxy: 344.7°C )

Reactivity and Functionalization

Grignard Reactions

The ketone group undergoes nucleophilic addition. For example, phenylmagnesium bromide adds to 1-tetralone, forming tertiary alcohols that dehydrate to aryl-dihydronaphthalenes .

Reaction Scheme 2: Grignard Addition

7-Phenyl-1-tetralone+PhMgBr7-Phenyl-1-(phenyl)tetralolAc2O7-Phenyl-1-phenylnaphthalene\text{7-Phenyl-1-tetralone} + \text{PhMgBr} \rightarrow \text{7-Phenyl-1-(phenyl)tetralol} \xrightarrow{\text{Ac}_2\text{O}} \text{7-Phenyl-1-phenylnaphthalene}

Oxime Formation

Oximes of 1-tetralone derivatives aromatize upon treatment with acetic anhydride . For 7-phenyl-1-tetralone, this could yield N-(7-phenyl-1-naphthyl)acetamide, a potential auxin analog.

Applications in Pharmaceutical Chemistry

Bioactive Derivatives

Tetralones are precursors to bioactive molecules. For instance, Aristelegone A, a 4,7-dimethyl-6-methoxy-1-tetralone, exhibits medicinal properties . The phenyl group in 7-phenyl-1-tetralone may enhance lipophilicity, improving blood-brain barrier penetration.

Table 3: Potential Pharmacological Targets

TargetMechanismPotential Application
AromataseInhibition via steric hindranceBreast cancer therapy
Dopamine receptorsStructural mimicry of tetralin analogsNeurodegenerative disorders
COX-2Cyclooxygenase inhibitionAnti-inflammatory agents

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